molecular formula C25H28O10 B13446165 Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate

Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate

Cat. No.: B13446165
M. Wt: 488.5 g/mol
InChI Key: HHVOUWKDAJOLLT-FJKXWUSUSA-N
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Description

Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is a complex organic compound with the molecular formula C25H28O10 and a molecular weight of 488.484 g/mol . This compound is a derivative of gibberellic acid, a well-known plant growth regulator. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves multiple steps, starting from gibberellic acid. The process typically includes esterification and acetylation reactions. For instance, gibberellic acid can be esterified with methanol in the presence of an acid catalyst to form gibberellic acid methyl ester. This intermediate can then be acetylated using acetic anhydride to yield the acetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant growth and development, particularly in understanding the role of gibberellins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell growth and differentiation.

    Industry: It is used in the production of plant growth regulators and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of biochemical events that lead to the activation of growth-promoting genes. This process involves the degradation of DELLA proteins, which are growth inhibitors, thereby promoting cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

    Gibberellic Acid: The parent compound, widely used as a plant growth regulator.

    Gibberellic Acid Methyl Ester: A simpler ester derivative with similar growth-promoting properties.

    Gibberellic Acid Acetate: Another derivative with acetylation at different positions.

Uniqueness

Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is unique due to its combined ester and acetate functionalities, which may confer distinct chemical reactivity and biological activity compared to its simpler counterparts .

Properties

Molecular Formula

C25H28O10

Molecular Weight

488.5 g/mol

IUPAC Name

2-O-[(1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-9-methoxycarbonyl-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-en-5-yl] 1-O-methyl oxalate

InChI

InChI=1S/C25H28O10/c1-12-10-23-11-24(12,34-20(29)19(28)32-5)8-6-14(23)25-9-7-15(33-13(2)26)22(3,21(30)35-25)17(25)16(23)18(27)31-4/h7,9,14-17H,1,6,8,10-11H2,2-5H3/t14-,15+,16-,17-,22-,23+,24+,25-/m1/s1

InChI Key

HHVOUWKDAJOLLT-FJKXWUSUSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC

Canonical SMILES

CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC

Origin of Product

United States

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